![molecular formula C18H24BrNO4 B1676482 Methscopolamine bromide CAS No. 155-41-9](/img/structure/B1676482.png)
Methscopolamine bromide
Vue d'ensemble
Description
Methscopolamine bromide is an anticholinergic agent . It is used along with other medications to treat peptic ulcers by reducing stomach acid secretion . Methscopolamine bromide is also commonly used as a drying agent, to dry up post-nasal drip, in cold, irritable bowel syndrome, and allergy medications .
Synthesis Analysis
The absorbance of methscopolamine bromide was low even at a higher concentration as obtained from the Ultraviolet visible (U.V.) spectroscopical method . Therefore it was required to enhance absorbance value to precisely perform qualitative analysis by different approaches .Molecular Structure Analysis
Methscopolamine bromide is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine . The chemical formula for methscopolamine bromide is C18H24BrNO4 and the molecular weight is 398.30 .Chemical Reactions Analysis
Methscopolamine bromide exhibited crystal jumps during heating in the temperature range of 323–340 K . The same behavior was observed during cooling at a slightly lower temperature range of 313–303 K .Physical And Chemical Properties Analysis
Methscopolamine Bromide is an anticholinergic, which occurs as white crystals, or as a white odorless crystalline powder . It melts at about 225°C with decomposition . The drug is freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and in chloroform .Applications De Recherche Scientifique
Methscopolamine Bromide: Scientific Research Applications
Pharmaceutical Testing and Calibration: Methscopolamine bromide is used in various analytical applications, including pharmaceutical release testing and method development for both qualitative and quantitative analyses. It also serves in quality control testing for food and beverage industries .
Peptic Ulcer Treatment: As an adjunct therapy, it is effective in decreasing the recurrence rate of peptic ulcers and preventing complications by inhibiting gastric acid secretion through the blockade of muscarinic acetylcholine receptors .
Motion Sickness Management: The drug is particularly effective in managing symptoms of motion sickness, providing relief from nausea and vomiting associated with this condition .
Nausea and Vomiting Control: Beyond motion sickness, Methscopolamine bromide is also used to treat general nausea and vomiting, showcasing its versatility in managing gastrointestinal disturbances .
Gastroretentive Drug Development: Research into Methscopolamine bromide has led to the development of gastroretentive drug delivery systems, optimizing its efficacy for sustained therapeutic action .
Digestive System Disorders: Approved for treating various digestive system disorders, its primary target being muscarinic acetylcholine receptors, highlights its role in managing diseases related to the digestive system .
Mécanisme D'action
Target of Action
Methscopolamine bromide primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .
Mode of Action
Methscopolamine bromide acts as a muscarinic antagonist , structurally similar to the neurotransmitter acetylcholine . It interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system, specifically the vomiting center . By blocking the action of acetylcholine, Methscopolamine bromide prevents communication between the nerves of the vestibule and the vomiting center in the brain . It may also work directly on the vomiting center .
Biochemical Pathways
The biochemical pathways affected by Methscopolamine bromide are those involving the muscarinic acetylcholine receptors. By blocking these receptors, Methscopolamine bromide disrupts the normal functioning of the parasympathetic nervous system . This disruption can lead to a variety of downstream effects, including the prevention of motion sickness .
Pharmacokinetics
Methscopolamine bromide is poorly and unreliably absorbed, with total absorption being 10-25% .
Result of Action
The action of Methscopolamine bromide results in a reduction in volume and total acid content of gastric secretion, inhibition of gastrointestinal motility, inhibition of salivary excretion, dilation of the pupil, and inhibition of accommodation with resulting blurring of vision . These effects are due to its antagonistic action on the muscarinic acetylcholine receptors .
Action Environment
The action, efficacy, and stability of Methscopolamine bromide can be influenced by various environmental factors. It is known that Methscopolamine bromide must be taken before the onset of motion sickness to be effective .
Safety and Hazards
Propriétés
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYRUNPLKGGUJF-OZVSTBQFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13265-10-6 (Parent) | |
Record name | Methscopolamine bromide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040608 | |
Record name | N-Methylhyoscinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methscopolamine bromide | |
CAS RN |
155-41-9 | |
Record name | Methscopolamine bromide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane, 7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9,9-dimethyl-, bromide (1:1), (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylhyoscinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylhyoscinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHSCOPOLAMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTN51LK7WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Methscopolamine Bromide?
A: Methscopolamine Bromide acts as a muscarinic receptor antagonist, primarily targeting peripheral muscarinic receptors. [] This means it blocks the action of acetylcholine at these receptors.
Q2: What are the downstream effects of Methscopolamine Bromide's antagonism of muscarinic receptors?
A: By blocking acetylcholine's effects, Methscopolamine Bromide inhibits smooth muscle contraction and reduces glandular secretions. [, , , ] This leads to effects such as reduced gastric acid secretion, decreased intestinal motility, and dilated pupils. [, , ]
Q3: Does Methscopolamine Bromide cross the blood-brain barrier?
A: Methscopolamine Bromide has limited ability to cross the blood-brain barrier, leading to fewer central nervous system side effects compared to atropine. [, ]
Q4: Can Methscopolamine Bromide affect growth hormone secretion?
A: Studies in ewes suggest that Methscopolamine Bromide may inhibit hypothalamic mechanisms that stimulate growth hormone release, but does not affect pituitary responsiveness to growth hormone-releasing hormone. [, ]
Q5: How does Methscopolamine Bromide compare to Atropine Sulfate in terms of its effects on heart rate?
A: Studies show that Methscopolamine Bromide can reliably increase heart rate and may offer a more predictable dose-response relationship compared to Atropine Sulfate. [, ] It is suggested that Methscopolamine Bromide may be more suitable for patients with myocardial infarction due to its lack of central nervous system stimulation. []
Q6: What is the molecular formula and weight of Methscopolamine Bromide?
A: The molecular formula of Methscopolamine Bromide is C18H24NO4Br. Its molecular weight is 398.3 g/mol. []
Q7: Is there any spectroscopic data available for Methscopolamine Bromide?
A: While the provided abstracts don't offer detailed spectroscopic data, they mention the use of ultraviolet spectrophotometry for its analysis, suggesting a characteristic UV absorption profile. []
Q8: Has Methscopolamine Bromide shown any unique material properties like thermosaliency?
A: Research indicates that Methscopolamine Bromide exhibits a thermosalient effect, meaning its crystals jump upon heating and cooling. [] Interestingly, this thermosalient behavior is not associated with a phase transition, unlike other known thermosalient materials. []
Q9: What are the main clinical uses of Methscopolamine Bromide?
A: Methscopolamine Bromide is primarily used to treat peptic ulcers and irritable bowel syndrome due to its anticholinergic effects. [, , , , ]
Q10: How is Methscopolamine Bromide administered?
A: Methscopolamine Bromide is available in oral formulations, including tablets. [, , ] It can also be administered intravenously for specific applications. [, ]
Q11: Can Methscopolamine Bromide be used to reduce milk production in ewes at weaning?
A: Studies have shown that Methscopolamine Bromide, potentially by reducing growth hormone secretion, can effectively reduce milk production in ewes at weaning, and this effect is reversible. [, ] Combining Methscopolamine Bromide with restricted feeding can further enhance this effect. []
Q12: How does Methscopolamine Bromide affect gastroesophageal reflux?
A: Research suggests that while Atropine can reduce gastroesophageal reflux by inhibiting transient lower esophageal sphincter relaxations, Methscopolamine Bromide does not demonstrate this effect, indicating a primarily peripheral mechanism of action. []
Q13: What analytical techniques are commonly employed for the quantification of Methscopolamine Bromide?
A: High-performance liquid chromatography (HPLC) [, ] and UV spectrophotometry are common methods for quantifying Methscopolamine Bromide. [, ] Ion-pairing techniques can enhance the separation and analysis of Methscopolamine Bromide and related tropane alkaloids using HPLC. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.